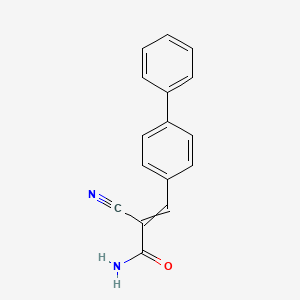![molecular formula C19H16N2O3 B1202951 5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one is a natural product found in Menispermum dauricum with data available.
Scientific Research Applications
Synthesis and Theoretical Studies
5,9-Dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one, a compound related to oxoisoaporphine alkaloids, has been explored for its synthesis and structural characteristics. Sobarzo-Sánchez et al. (2006) synthesized a similar compound, 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, through cyclization, characterized it by X-ray diffraction and NMR, and conducted a theoretical study using DFT methods to understand its reactivity and structural features (Sobarzo-Sánchez, Castedo, & Fuente, 2006).
Structural Assignments and Spectral Studies
The compound's structural and spectral properties have been a subject of research. For example, Sobarzo-Sánchez et al. (2003) completed a comprehensive study on oxoisoaporphines, similar in structure to the compound , by using one- and two-dimensional NMR techniques to assign their 1H and 13C NMR spectra (Sobarzo-Sánchez, Cassels, Jullian, & Castedo, 2003).
Photoreduction Studies
An interesting aspect of research involves the photoreduction of similar oxoisoaporphines. De la Fuente et al. (2004) investigated the photoreduction of these compounds, generating long-lived semi-reduced metastable photoproducts, and proposed a mechanism for this process based on spectrophotometric, NMR, and computational data (De la Fuente, Jullian, Saitz, Sobarzo-Sánchez, Neira, González, López, & Pessoa‐Mahana, 2004).
Antipsychotic Effects Evaluation
Another application is in the evaluation of its derivatives for therapeutic use. Moghaddam et al. (2013) assessed the anti-schizophrenia activities of derivatives, including 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one, in a ketamine-induced experimental schizophrenia model in mice. They found that these compounds, particularly one of the derivatives, reduced depressive-like behaviors (Moghaddam, Sobarzo-Sánchez, Nabavi, Daglia, & Nabavi, 2013).
properties
Product Name |
5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5,11-dimethoxy-10-(methylamino)-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C19H16N2O3/c1-20-18-14(24-3)8-10-6-7-21-17-12-5-4-11(23-2)9-13(12)19(22)16(18)15(10)17/h4-9,20H,1-3H3 |
InChI Key |
YRFCNSUMOFQEFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C=CN=C3C2=C1C(=O)C4=C3C=CC(=C4)OC)OC |
synonyms |
daurioxoisoporphine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



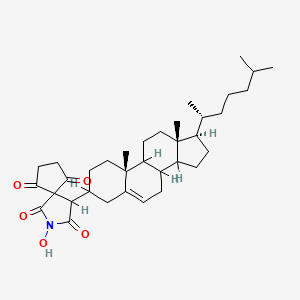
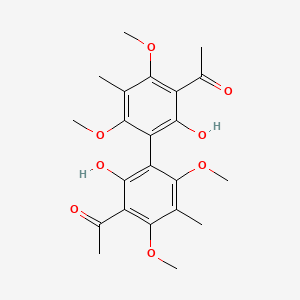
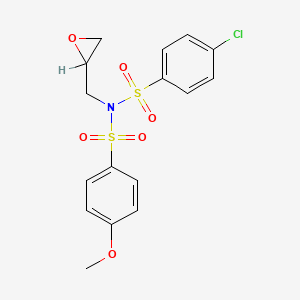
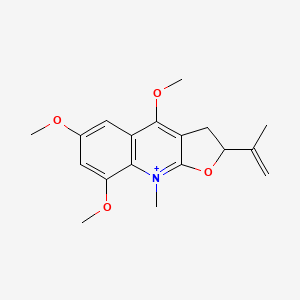
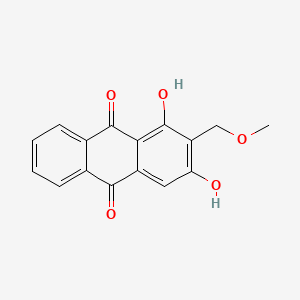
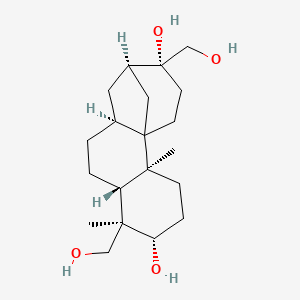
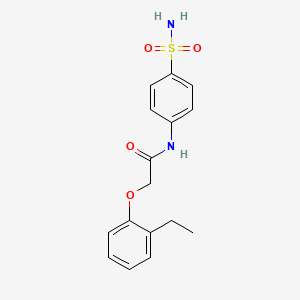
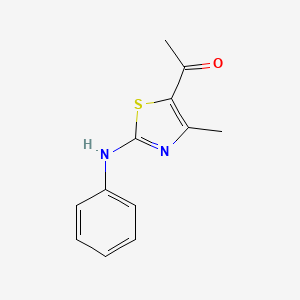
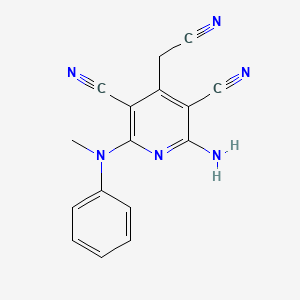
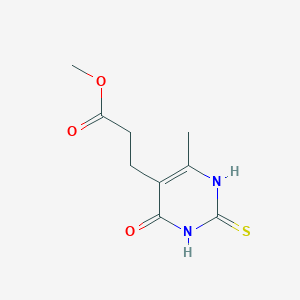
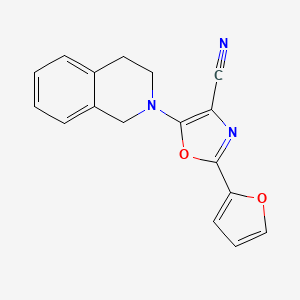
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)
